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molecular formula C11H10O3S B3021160 Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate CAS No. 831222-68-5

Ethyl 4-hydroxy-1-benzothiophene-6-carboxylate

Cat. No. B3021160
M. Wt: 222.26 g/mol
InChI Key: IRKXYMTWJQZIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145414B2

Procedure details

Potassium carbonate (400 mg) was added to a solution of ethyl 4-acetoxybenzo[b]thiophene-6-carboxylate (760 mg) synthesized according to the method described in WO 2005/007635 in ethanol (6 ml), and the reaction solution was stirred at room temperature for 1 hour. The insolubles were filtrated, then the solvent was evaporated under vacuum, and the residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate) to obtain ethyl 4-hydroxybenzo[b]thiophene-6-carboxylate as a white solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
ethyl 4-acetoxybenzo[b]thiophene-6-carboxylate
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C([O:10][C:11]1[C:19]2[CH:18]=[CH:17][S:16][C:15]=2[CH:14]=[C:13]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:12]=1)(=O)C>C(O)C>[OH:10][C:11]1[C:19]2[CH:18]=[CH:17][S:16][C:15]=2[CH:14]=[C:13]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
ethyl 4-acetoxybenzo[b]thiophene-6-carboxylate
Quantity
760 mg
Type
reactant
Smiles
C(C)(=O)OC1=CC(=CC=2SC=CC21)C(=O)OCC
Step Two
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
FILTRATION
Type
FILTRATION
Details
The insolubles were filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (developing solvent:hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=CC(=CC=2SC=CC21)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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